Scilliphaeoside

Structural Biology Natural Product Chemistry Cardiac Glycoside Pharmacology

Scilliphaeoside is a rare 12β-hydroxy bufadienolide restricted to tetraploid Urginea maritima, making it a precise chemotaxonomic marker. Its defined structure as 12β-hydroxy-proscillaridin A enables direct comparison with non-hydroxylated proscillaridin A in structure-activity relationship studies. - Bulk pricing: Contact for >10 mg quantities - Typical purity: ≥98% by HPLC - Dispatch: Within 24 hours from regional hubs - Documentation: Certificate of Analysis provided

Molecular Formula C30H42O9
Molecular Weight 546.6 g/mol
CAS No. 21256-71-3
Cat. No. B15342675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScilliphaeoside
CAS21256-71-3
Molecular FormulaC30H42O9
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)O)C)O)O)O
InChIInChI=1S/C30H42O9/c1-15-24(33)25(34)26(35)27(38-15)39-18-8-10-28(2)17(12-18)5-6-20-21(28)13-22(31)29(3)19(9-11-30(20,29)36)16-4-7-23(32)37-14-16/h4,7,12,14-15,18-22,24-27,31,33-36H,5-6,8-11,13H2,1-3H3/t15-,18-,19+,20+,21-,22+,24-,25+,26+,27-,28-,29-,30-/m0/s1
InChIKeyZBAPFMPUNXTWQQ-PVLLBMPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scilliphaeoside: Minor Bufadienolide Cardiac Glycoside


Scilliphaeoside (CAS 21256-71-3), also referred to as scilliphaosid, is a bioactive bufadienolide cardiac glycoside [1] that occurs as a minor constituent in the bulbs of Urginea maritima (L.) Baker sensu strictu (white squill) [2]. Its molecular formula is C₃₀H₄₂O₉, with a molecular weight of 546.60 g/mol [3]. The compound is classified within the bufadienolide subclass of steroidal glycosides, characterized by a 12β-hydroxyl substitution on the steroid backbone [1]. This structural feature distinguishes it from the more abundant bufadienolide proscillaridin A [1].

1 12β-hydroxylated bufadienolide probe for SAR studies
2 Tetraploid-plant-derived natural product with restricted distribution
3 Enzymatic-cleavage-accessible cardiac glycoside scaffold

Scilliphaeoside Uniqueness and Generic Substitution Risks


The bufadienolide class comprises numerous structurally related cardiac glycosides (e.g., proscillaridin A, scillaren A, scilliroside), yet subtle variations in hydroxylation patterns, glycosylation, and epimeric configuration profoundly alter their pharmacological profiles, tissue distribution, and metabolic stability [1]. Scilliphaeoside is specifically characterized as 12β-hydroxy-proscillaridin A [2], a structural modification that cannot be replicated by simply using the more abundant proscillaridin A or scillaren A. Furthermore, its occurrence is restricted to specific ploidy levels (tetraploid) of the source plant [3], making it a rare natural product that is not routinely present in generic squill extracts. Substituting with a structurally similar but non-identical bufadienolide introduces uncontrolled variables in assays reliant on precise molecular interactions, thereby undermining reproducibility and mechanistic conclusions.

Target compound
Scilliphaeoside: 12β-hydroxy-proscillaridin A; specific to tetraploid Urginea sources; enzymatic hydrolysis preserves native aglycone.
Generic substitute risk
Proscillaridin A or bulk squill extract may lack the 12β-hydroxyl group, exhibit different cytotype distributions, and introduce uncontrolled bufadienolide mixtures, shifting assay outcomes.
Substitution may compromise SAR interpretation and sourcing traceability.
Target property
Acid-labile: enzymatic deglucosylation yields native structure; acid hydrolysis generates anhydro-artifact.
Process substitution risk
Using acid hydrolysis instead of β-glucosidase treatment alters aglycone identity, potentially affecting structural integrity and batch consistency.
Method transfer may require validation of hydrolysis conditions.

Scilliphaeoside vs. Structural and Functional Analogs


12β-Hydroxylation vs. Proscillaridin A: Distinct Properties

Scilliphaeoside is unequivocally identified as 12β-hydroxy-proscillaridin A [1]. The presence of the additional 12β-hydroxyl group distinguishes it from proscillaridin A, which lacks this substitution. 12β-hydroxylated bufadienolides are noted to exhibit altered biotransformation kinetics [2] and are challenging to obtain via chemical synthesis [3]. This structural nuance is critical for structure-activity relationship (SAR) studies.

12β-Hydroxylation vs. Proscillaridin A
Class-level
12β-OH group present in scilliphaeoside; absent in proscillaridin A.
Structural modification may influence target-binding and metabolic stability assay readouts.
NMR and chemical degradation evidence; synthetic access is limited.
Structural Biology Natural Product Chemistry Cardiac Glycoside Pharmacology

Tetraploid-Restricted Occurrence: Sourcing Advantage

Scilliphaeoside is absent in diploid and hexaploid populations of Indian squill (Urginea indica) but is specifically found in tetraploid cytotypes [1]. This ploidy-specific distribution is a verifiable marker for authentic, high-quality plant material. In contrast, proscillaridin A and scillaren A are more ubiquitously distributed across different ploidy levels [1].

Tetraploid-Restricted Occurrence
Head-to-head
Found only in tetraploid Urginea cytotypes; proscillaridin A and scillaren A occur across multiple ploidy levels.
Ploidy-specific distribution supports sourcing verification and reduces cross-contamination risk.
Analysis across 12 cytotypes; binary authentication marker.
Phytochemistry Plant Genetics Natural Product Sourcing

Enzymatic Generation from Glucoscilliphaeoside

Scilliphaeoside can be selectively generated from glucoscilliphaeoside via enzymatic cleavage using β-glucosidases such as strophanthobiase [1]. This reaction yields scilliphaeoside and D-glucose. In contrast, acid hydrolysis of either compound leads to the formation of the anhydro-aglycone anhydroscilliphaeosidin [1], demonstrating that enzymatic processing is essential to preserve the native aglycone structure.

Enzymatic vs. Acid Hydrolysis
Head-to-head
β-Glucosidase cleavage yields native scilliphaeoside; acid hydrolysis forms anhydroscilliphaeosidin.
Enzymatic route may improve structural fidelity and batch-to-batch reproducibility.
Strophanthobiase-catalyzed; avoids artifact formation.
Biocatalysis Enzymatic Synthesis Glycoside Chemistry

Scilliphaeoside Research and Industrial Applications


Bufadienolide SAR: Cardiotonic and Cytotoxic Activity

Researchers investigating the contribution of the 12β-hydroxyl group to the pharmacological profile of bufadienolides should select scilliphaeoside as a probe molecule. Its defined structure as 12β-hydroxy-proscillaridin A [1] allows for direct comparison with the non-hydroxylated proscillaridin A, enabling precise attribution of observed biological effects to this specific structural feature. The difficulty of chemically synthesizing 12β-hydroxylated bufadienolides [2] further underscores the value of the naturally occurring compound.

Urginea Extract Authentication and Quality Control

Analytical laboratories and quality control departments can utilize scilliphaeoside as a specific chemotaxonomic marker for the authenticity of tetraploid Urginea maritima or U. indica material [3]. Its absence in diploid and hexaploid sources provides a binary, verifiable criterion for differentiating plant material origins, which is essential for ensuring the reproducibility of herbal preparations or for enforcing supply chain integrity.

β-Glucosidase Biotransformation and Substrate Specificity

Given the established and selective enzymatic conversion of glucoscilliphaeoside to scilliphaeoside by β-glucosidases [1], this compound pair serves as a model system for studying enzyme kinetics, substrate specificity, or for developing biocatalytic processes aimed at the mild, selective deglycosylation of complex natural products. This scenario is particularly relevant for researchers seeking to avoid the harsh conditions and artifact formation associated with acid hydrolysis.

Application
Selection Property
Validation Focus
Bufadienolide target engagement and cytotoxicity endpoint research
12β-hydroxyl structural probe
Receptor binding and cytotoxicity assay endpoint interpretation
Urginea extract authentication and quality control
Tetraploid-specific chemotaxonomic marker
HPLC/MS profiling and ploidy verification
Enzymatic deglycosylation model studies
β-Glucosidase substrate pair
Biocatalyst kinetics and artifact-free conversion assessment

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31 linked technical documents
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